molecular formula C12H16N2O B7555407 4-(aminomethyl)-N-cyclobutylbenzamide

4-(aminomethyl)-N-cyclobutylbenzamide

Cat. No. B7555407
M. Wt: 204.27 g/mol
InChI Key: DAVRXPPYSMCFEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(aminomethyl)-N-cyclobutylbenzamide, also known as ABP-700, is a small molecule drug that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the benzamide class of drugs and has been studied for its ability to target specific receptors in the brain. In

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-N-cyclobutylbenzamide involves its binding to the α7 nicotinic acetylcholine receptor. This receptor is found in the central nervous system and is involved in the modulation of pain and inflammation. 4-(aminomethyl)-N-cyclobutylbenzamide acts as a competitive antagonist of this receptor, which leads to the inhibition of pain and inflammation.
Biochemical and Physiological Effects:
4-(aminomethyl)-N-cyclobutylbenzamide has been shown to have several biochemical and physiological effects. In animal studies, 4-(aminomethyl)-N-cyclobutylbenzamide has been shown to reduce pain and inflammation without causing significant side effects. Additionally, 4-(aminomethyl)-N-cyclobutylbenzamide has been shown to have a rapid onset of action and a short duration of action, which makes it an attractive candidate for use in anesthesia.

Advantages and Limitations for Lab Experiments

One of the major advantages of 4-(aminomethyl)-N-cyclobutylbenzamide is its selectivity and potency for the α7 nicotinic acetylcholine receptor. This makes it a valuable tool for studying the role of this receptor in various physiological processes. However, one of the limitations of 4-(aminomethyl)-N-cyclobutylbenzamide is its high cost, which may limit its use in some research settings.

Future Directions

There are several future directions for research on 4-(aminomethyl)-N-cyclobutylbenzamide. One area of research is the development of non-opioid analgesics based on the selective antagonism of the α7 nicotinic acetylcholine receptor. Additionally, 4-(aminomethyl)-N-cyclobutylbenzamide may have potential applications in the treatment of other disorders such as Alzheimer's disease and schizophrenia. Further research is needed to explore these potential therapeutic applications.

Synthesis Methods

The synthesis of 4-(aminomethyl)-N-cyclobutylbenzamide involves several steps. The first step involves the reaction of 4-bromo-N-cyclobutylbenzamide with sodium azide to form 4-azido-N-cyclobutylbenzamide. This is followed by the reduction of the azido group to an amino group using palladium on carbon as a catalyst. The final step involves the reaction of the amino group with formaldehyde to form the desired product, 4-(aminomethyl)-N-cyclobutylbenzamide.

Scientific Research Applications

4-(aminomethyl)-N-cyclobutylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of various disorders. One of the major areas of research has been in the field of anesthesia. 4-(aminomethyl)-N-cyclobutylbenzamide has been shown to be a selective and potent antagonist of the α7 nicotinic acetylcholine receptor, which is involved in the modulation of pain and inflammation. This makes 4-(aminomethyl)-N-cyclobutylbenzamide a promising candidate for the development of non-opioid analgesics.

properties

IUPAC Name

4-(aminomethyl)-N-cyclobutylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-8-9-4-6-10(7-5-9)12(15)14-11-2-1-3-11/h4-7,11H,1-3,8,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVRXPPYSMCFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC(=O)C2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(aminomethyl)-N-cyclobutylbenzamide

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